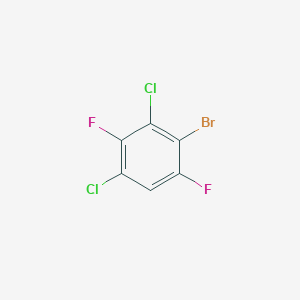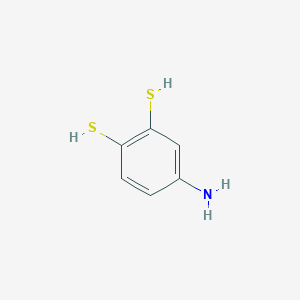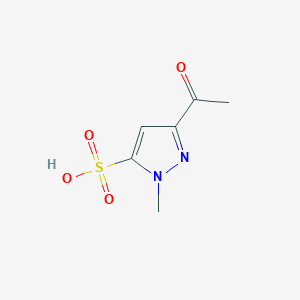![molecular formula C6H8Cl2F4O B12867609 1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol CAS No. 6301-98-0](/img/structure/B12867609.png)
1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-3-METHYL-BUTAN-2-OL is a chemical compound with a complex structure that includes chlorine, fluorine, and methyl groups
Métodos De Preparación
The synthesis of 1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-3-METHYL-BUTAN-2-OL involves several steps, typically starting with the appropriate precursors. The synthetic route may include halogenation, fluorination, and methylation reactions under controlled conditions. Industrial production methods often involve the use of specialized equipment to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-3-METHYL-BUTAN-2-OL undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines, leading to the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-3-METHYL-BUTAN-2-OL has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-3-METHYL-BUTAN-2-OL involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-3-METHYL-BUTAN-2-OL can be compared with other similar compounds such as:
1-Chloro-2-(chlorodifluoromethyl)benzene: This compound has a similar structure but differs in its aromatic ring, leading to different chemical properties and applications.
1-Chloro-2-(chlorodifluoromethyl)-1,1-difluoro-2-butanol: This compound has a similar backbone but differs in the position of the functional groups, affecting its reactivity and uses.
Propiedades
Número CAS |
6301-98-0 |
|---|---|
Fórmula molecular |
C6H8Cl2F4O |
Peso molecular |
243.02 g/mol |
Nombre IUPAC |
1-chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol |
InChI |
InChI=1S/C6H8Cl2F4O/c1-3(2)4(13,5(7,9)10)6(8,11)12/h3,13H,1-2H3 |
Clave InChI |
LJUWTRGBYLNSCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12867538.png)

![3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12867546.png)

![5-Methoxy-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12867554.png)
![1-(5-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867559.png)

![Quinoline, 3-[(trifluoromethyl)thio]-](/img/structure/B12867570.png)
![7-Bromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12867572.png)
![2-Chlorobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867574.png)



![((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate](/img/structure/B12867593.png)
